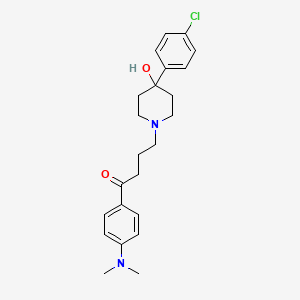
4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-4'-(dimethylamino)butyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-4’-(dimethylamino)butyrophenone is a complex organic compound that features a piperidine ring, a chlorophenyl group, and a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-4’-(dimethylamino)butyrophenone typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the attachment of the dimethylamino group. Common reagents used in these reactions include p-chlorobenzaldehyde, piperidine, and dimethylamine. Reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts or specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce an alcohol or amine derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic reactions.
Biology
In biological research, the compound could be studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine
In medicinal chemistry, 4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-4’-(dimethylamino)butyrophenone may be investigated for its potential therapeutic properties, such as its ability to interact with specific receptors or enzymes.
Industry
In industrial applications, the compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-4’-(dimethylamino)butyrophenone would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-4’-(dimethylamino)butyrophenone
- 4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-4’-(methylamino)butyrophenone
- 4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-4’-(ethylamino)butyrophenone
Uniqueness
The uniqueness of 4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-4’-(dimethylamino)butyrophenone lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of the dimethylamino group could influence its solubility, reactivity, and ability to interact with biological targets.
Propriétés
Numéro CAS |
24671-21-4 |
|---|---|
Formule moléculaire |
C23H29ClN2O2 |
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-[4-(dimethylamino)phenyl]butan-1-one |
InChI |
InChI=1S/C23H29ClN2O2/c1-25(2)21-11-5-18(6-12-21)22(27)4-3-15-26-16-13-23(28,14-17-26)19-7-9-20(24)10-8-19/h5-12,28H,3-4,13-17H2,1-2H3 |
Clé InChI |
KNIHPCIOQUKGMN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)(C3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


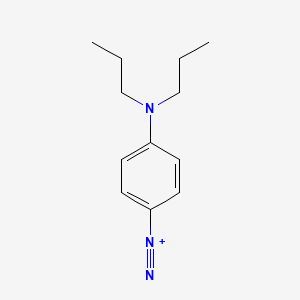
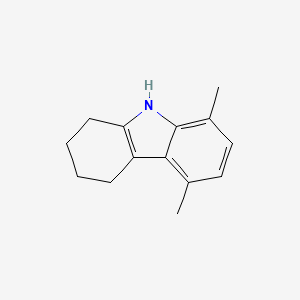
![1-[(e)-Phenyldiazenyl]pyrrolidine](/img/structure/B14684651.png)
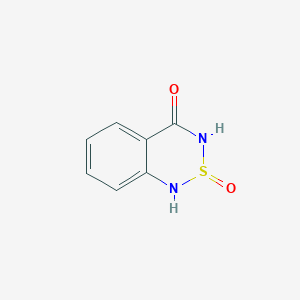
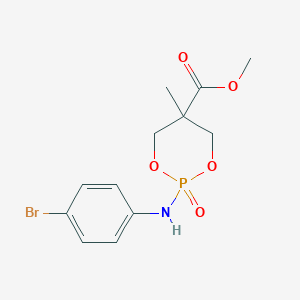
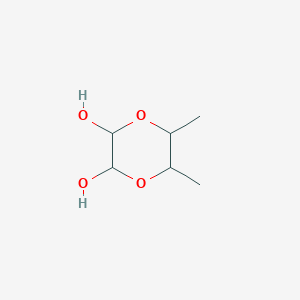
![Lithium, [2-(trimethylsilyl)-1,3-dithian-2-yl]-](/img/structure/B14684676.png)
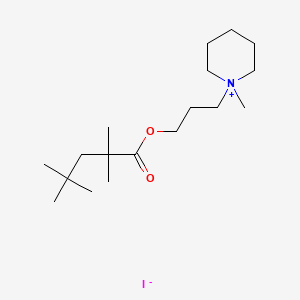
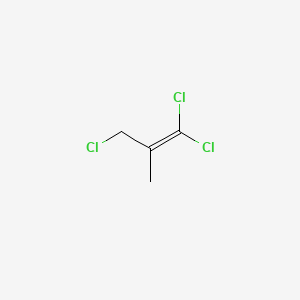
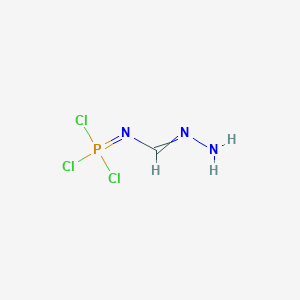
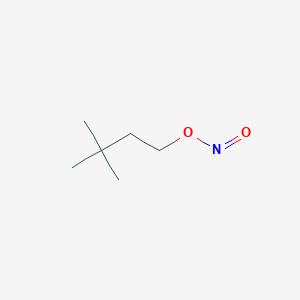
![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)

![6-[(2-Chloroethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14684739.png)
